DT2216 - 2365172-42-3

DT2216

Catalog Number: EVT-266593
CAS Number: 2365172-42-3
Molecular Formula: C77H96ClF3N10O10S4
Molecular Weight: 1542.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,4R)-1-((2S)-2-(7-(4-((3R)-3-((4-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-(trifluoromethylsulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((1S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also known as DT2216 or DT-2216, is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [, , , , , , , , , , , , , , ] It functions as a potent and selective degrader of BCL-XL, an anti-apoptotic protein frequently overexpressed in various cancers. [, , , , , , , , , , , , , , ] DT2216 is currently under investigation in preclinical and early-phase clinical trials for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , ]

Future Directions
  • Development of next-generation BCL-XL degraders: While DT2216 represents a significant advancement, research into optimizing its structure and exploring alternative E3 ligases could lead to even more potent and selective degraders. [, ]

  • Investigation of DT2216's senolytic potential: DT2216 has shown the ability to eliminate senescent cells, which contribute to aging and age-related diseases. Further research into this aspect could lead to novel therapeutic applications beyond cancer. [, ]

  • Development of targeted delivery systems: Encapsulating DT2216 in nanocarriers, such as nanoliposomes, could enhance its delivery to tumor sites and potentially further reduce off-target effects. []

DT2216 is a proteolysis targeting chimera (PROTAC) that selectively targets the anti-apoptotic protein BCL-XL for degradation by the ubiquitin-proteasome system. [, , , , ] It achieves this by recruiting the Von Hippel Lindau (VHL) E3 ligase to ubiquitinate BCL-XL. [, , , , ] This mechanism of action allows DT2216 to overcome the limitations of traditional BCL-XL inhibitors, such as navitoclax, which induce dose-limiting thrombocytopenia due to their on-target effects on platelets. [, , , , ]

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent, selective BCL-2 inhibitor. [, , , ] It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [, , , ]

Navitoclax (ABT-263)

  • Compound Description: Navitoclax is a potent, orally bioavailable inhibitor of both BCL-2 and BCL-XL. [, , , , , , , ] It has shown promising antitumor activity in preclinical studies but causes dose-limiting thrombocytopenia due to its on-target inhibition of BCL-XL in platelets. [, , , , , , , ]

A-1155463

  • Compound Description: A-1155463 is a selective, small-molecule inhibitor of BCL-XL. [, ] It has shown anti-tumor activity in preclinical studies but its clinical use is limited due to platelet toxicity. [, ]

S63845

  • Compound Description: S63845 is a selective, small-molecule inhibitor of MCL-1, another anti-apoptotic protein in the BCL-2 family. [, , ]
  • Relevance: S63845 is relevant to DT2216 because both target anti-apoptotic proteins, albeit different ones within the BCL-2 family. [, , ] Studies have shown that combining DT2216 with S63845 synergistically kills cancer cells that are dependent on both BCL-XL and MCL-1. [, , ]

PZ18753B

  • Compound Description: PZ18753B is a novel PROTAC that targets both BCL-XL and BCL-2 for degradation. [] It utilizes the VHL E3 ligase, similar to DT2216. []

753b

  • Compound Description: 753b is another BCL-xL/BCL-2 dual degrader PROTAC compound. [] Like DT2216, it demonstrates efficacy in small-cell lung cancer (SCLC) models. []
  • Relevance: 753b and DT2216 both degrade BCL-XL, but 753b also targets BCL-2 for degradation. [] They share similar applications in SCLC. []

XZ424

  • Compound Description: XZ424 is a BCL-XL PROTAC that utilizes the cereblon (CRBN) E3 ligase for BCL-XL degradation. []
  • Relevance: XZ424 and DT2216 are both BCL-XL degraders but employ different E3 ligases. [] XZ424 uses CRBN while DT2216 utilizes VHL. []

XZ739

  • Compound Description: XZ739 is another BCL-XL PROTAC that recruits the CRBN E3 ligase. [] It is derived from ABT-263 (Navitoclax) and shows an improved therapeutic index compared to its parent compound. []
  • Relevance: XZ739 and DT2216 both aim to degrade BCL-XL but utilize different E3 ligases. [] XZ739 uses CRBN while DT2216 utilizes VHL. []

PZ703b

  • Compound Description: PZ703b is a VHL-recruiting BCL-XL PROTAC that demonstrates superior efficacy compared to navitoclax in certain cancer models. []
  • Relevance: PZ703b and DT2216 share the same E3 ligase recruitment strategy and target BCL-XL. []

PZ15227

  • Compound Description: PZ15227 is a BCL-XL PROTAC derived from ABT-263 (Navitoclax). []
  • Relevance: Both PZ15227 and DT2216 target BCL-XL, but they differ in their E3 ligase recruitment strategies and specific structural features. []
Synthesis Analysis

The synthesis of DT2216 involves several key steps that integrate advanced organic chemistry techniques. The compound is synthesized through a multi-step process that incorporates various chemical reactions to construct its complex structure. The synthetic route typically includes:

  1. Formation of the Core Structure: The synthesis begins with the preparation of the core scaffold that includes the necessary functional groups for biological activity.
  2. Coupling Reactions: Subsequent coupling reactions are employed to attach different moieties that enhance the binding affinity and specificity towards BCL-xL.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity and yield.

Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or detailed in specialized publications focusing on medicinal chemistry .

Molecular Structure Analysis

DT2216 has a complex molecular structure characterized by its chemical formula C77H96ClF3N10O10S4C_{77}H_{96}ClF_3N_{10}O_{10}S_4 and a molecular weight of approximately 1,482. It features multiple functional groups that facilitate its interaction with BCL-xL and E3 ligases like von Hippel-Lindau (VHL).

Structural Data

  • Chemical Structure: The chemical structure includes a central linker that connects two distinct domains: one that binds to BCL-xL and another that recruits the E3 ligase for ubiquitination.
  • Crystallography Studies: Recent studies have utilized crystallography to elucidate the binding interactions between DT2216, BCL-xL, and VHL, providing insights into its mechanism of action at the molecular level .
Chemical Reactions Analysis

DT2216 primarily functions through a series of biochemical reactions involving ubiquitination and proteasomal degradation:

  1. Ubiquitination Process: Upon binding to BCL-xL, DT2216 recruits the VHL E3 ligase complex, facilitating the transfer of ubiquitin moieties to specific lysine residues on BCL-xL.
  2. Proteasomal Degradation: The ubiquitinated BCL-xL is recognized by the 26S proteasome, leading to its degradation and subsequent apoptosis in cancer cells.

The specificity of DT2216 for BCL-xL over other proteins like BCL-2 is attributed to its ability to form stable ternary complexes with VHL and BCL-xL while failing to do so with BCL-2 .

Mechanism of Action

DT2216 induces apoptosis in cancer cells primarily through the targeted degradation of BCL-xL. The mechanism can be summarized as follows:

  1. Binding Affinity: DT2216 binds selectively to BCL-xL, which is crucial for its anti-apoptotic function.
  2. Recruitment of E3 Ligase: The compound then recruits VHL, leading to ubiquitination of BCL-xL.
  3. Induction of Apoptosis: The degradation of BCL-xL removes an essential survival signal for cancer cells, triggering apoptotic pathways characterized by caspase activation.

Research indicates that DT2216 effectively induces apoptosis in various T-cell acute lymphoblastic leukemia cell lines at low nanomolar concentrations without affecting platelet viability due to minimal expression of VHL in platelets .

Physical and Chemical Properties Analysis

DT2216 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents typically used in biological assays.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain integrity over time.
  • Toxicity Profile: Preclinical studies suggest reduced toxicity compared to traditional chemotherapeutics, making it a promising candidate for further development .
Applications

DT2216 has significant potential applications in cancer therapy:

  • Targeted Cancer Treatment: Its primary application lies in treating hematological malignancies where BCL-xL plays a critical role in tumor survival.
  • Research Tool: Beyond therapeutic use, DT2216 serves as a valuable tool for studying apoptotic pathways and protein degradation mechanisms in cellular biology.

The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with specific types of cancer resistant to conventional treatments .

Introduction to BCL-xL and Apoptotic Dysregulation in Hematologic Malignancies

Role of BCL-2 Family Proteins in Cancer Cell Survival

BCL-2 family proteins are central arbiters of mitochondrial apoptosis, comprising pro-survival members (BCL-2, BCL-xL, MCL-1) and pro-apoptotic effectors (BAX, BAK). In hematologic malignancies, dysregulation of this balance confers a survival advantage to cancer cells. Anti-apoptotic proteins like BCL-xL sequester pro-apoptotic molecules (e.g., BIM, BID), preventing BAX/BAK oligomerization and mitochondrial outer membrane permeabilization (MOMP). This evasion of programmed cell death is a hallmark of cancer progression and therapeutic resistance. Functional BH3 profiling has revealed that subsets of T-cell lymphomas (TCLs), multiple myeloma, and leukemias exhibit priming—a latent readiness to undergo apoptosis if anti-apoptotic dependencies are pharmacologically disrupted [4] [8]. For example, secondary plasma cell leukemia (sPCL) models show variable addiction to BCL-xL, where high expression correlates with resistance to conventional therapies [8].

BCL-xL Overexpression as a Therapeutic Target in Oncogenesis

BCL-xL (encoded by BCL2L1) is genomically amplified or transcriptionally upregulated in diverse hematologic cancers. In T-cell lymphomas (TCLs), ~30% of patient-derived xenografts (PDXs) and primary samples exhibit functional dependence on BCL-xL for survival, as determined by BH3 profiling and sensitivity to genetic knockdown [4]. Similarly, replication-stressed solid tumors with RB1 loss show heightened BCL-xL dependency, as its inhibition synergizes with nucleotide-disrupting agents [6]. Mechanistically, BCL-xL overexpression buffers oncogenic stress (e.g., replication errors, oxidative damage) by restraining BAX/BAK activation. In sPCL, BCL-xL expression increases at relapse, making it a critical resistance node [8]. The therapeutic relevance is underscored by the correlation between BCL-xL levels and navitoclax sensitivity in RB1-deficient prostate cancer PDXs, where tumor regressions occur in vivo [6].

Limitations of Traditional BCL-xL Inhibitors (e.g., ABT263)

Small-molecule BH3 mimetics like ABT263 (navitoclax) inhibit BCL-xL by occupying its BH3-binding groove, displacing pro-apoptotic proteins. While effective in preclinical models of BCL-xL-dependent cancers, their clinical utility is severely limited by on-target thrombocytopenia. Platelets rely exclusively on BCL-xL for survival, and ABT263 induces rapid platelet apoptosis at therapeutic doses, causing dose-limiting thrombocytopenia [4] [5]. Additionally, ABT263’s inhibition of BCL-2 can trigger neutropenia, complicating combination regimens. In TCL PDX models, ABT263 shows anti-tumor activity but necessitates dose reductions due to platelet toxicity, undermining efficacy [4]. These limitations highlight the need for strategies that selectively target BCL-xL in malignant cells while sparing platelets.

Table 1: Key Properties of ABT263 vs. DT2216

PropertyABT263 (Navitoclax)DT2216
MechanismSmall-molecule inhibitorPROTAC degrader
SelectivityBCL-2/BCL-xL/BCL-w inhibitorBCL-xL-specific degrader
Platelet Toxicity (EC₅₀)~50 nM>10,000 nM
BAK/BAX ReleaseDirect displacementIndirect via degradation
VHL DependencyNoYes (for tumor selectivity)
Therapeutic IndexNarrow (due to thrombocytopenia)Broad (spares platelets)

Table 2: Preclinical Activity of DT2216 in Hematologic Cancer Models

Cancer ModelResponse to DT2216Key Findings
MOLT-4 T-ALLEC₅₀ = 52 nM; tumor growth inhibition at 15 mg/kgCaspase-3-mediated apoptosis via BAX/BAK [3] [7]
MyLa TCL XenograftSignificant tumor regression (p<0.01 vs. control)No significant thrombocytopenia [4]
sPCL (NAN12 cell line)70% cell death at 100 nM (BCL-xL-dependent subset)Synergy with venetoclax in co-dependent models [8]
TCL PDX (Bcl-2/xL co-dependent)Improved survival with DT2216 + ABT199Synergistic apoptosis (CI<0.5) [4] [10]

DT2216: A Novel Mechanistic Approach to Targeting BCL-xL

DT2216 (C₇₇H₉₆ClF₃N₁₀O₁₀S₄) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that hijacks the ubiquitin-proteasome system to degrade BCL-xL. Its structure comprises:

  • BCL-xL-binding ligand: Derived from navitoclax-piperazine (occupies the BH3-binding pocket)
  • E3 ligase ligand: Von Hippel-Lindau (VHL) recruiting moiety
  • Linker: Optimized polyethylene glycol-based spacer [3] [5]

Upon binding BCL-xL, DT2216 recruits VHL E3 ubiquitin ligase, catalyzing polyubiquitination of BCL-xL and its proteasomal degradation. This irreversible removal de-represses BAX/BAK, triggering mitochondrial apoptosis. Crucially, platelets express minimal VHL, rendering them resistant to DT2216-induced BCL-xL degradation. This tumor-selective mechanism spares platelets while maintaining potent anti-cancer activity [3] [5] [7]. In MOLT-4 leukemia cells, DT2216 achieves >90% BCL-xL degradation at 0.3 µM within 24 hours, inducing apoptosis through caspase-3 activation and cytochrome c release [3] [8]. The degradation is VHL-dependent, as evidenced by resistance in VHL-knockout cells [5].

Synergistic Potential with Other Anti-Cancer Agents

DT2216 exhibits synergistic lethality when combined with agents targeting parallel survival pathways:

  • BCL-2 Inhibition: In TCL PDXs co-dependent on BCL-xL and BCL-2, DT2216 + ABT199 (venetoclax) reduces tumor burden and improves survival more effectively than either agent alone (combination index CI=0.3) [4] [10].
  • Arginine Deprivation: ASS1-deficient cancers resist arginine starvation via BCL-xL-mediated apoptosis blockade. DT2216 overcomes this by degrading BCL-xL, synergizing with ADI-PEG20 [2].
  • Replication Stress Inducers: In RB1-deficient solid tumors, thymidylate synthase inhibitors (e.g., raltitrexed) increase dependence on BCL-xL. DT2216 enhances cell death by eliminating this buffer [6].

These rational combinations exploit cancer-specific vulnerabilities while leveraging DT2216’s platelet-sparing properties to avoid overlapping toxicities.

Properties

CAS Number

2365172-42-3

Product Name

DT2216

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C77H96ClF3N10O10S4

Molecular Weight

1542.4 g/mol

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1

InChI Key

PXVFFBGSTYQHRO-REQIQPEASA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

DT-2216; DT2216; DT 2216

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.